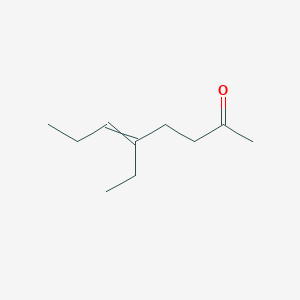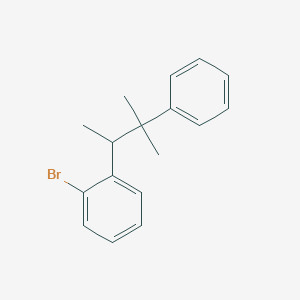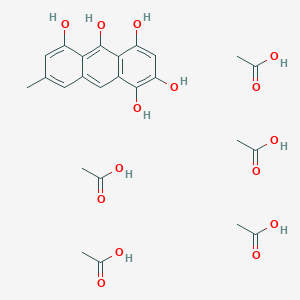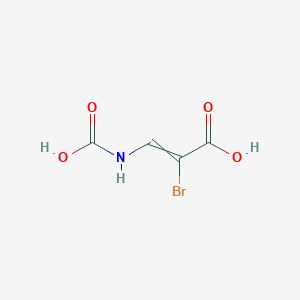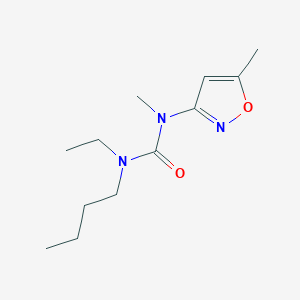
2-Ethylidenehepta-4,6-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylidenehepta-4,6-dienoic acid is an organic compound with the molecular formula C9H12O2. It is characterized by a conjugated diene system, which makes it a valuable intermediate in various chemical reactions and industrial applications. This compound is of interest due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 2-ethylidenehepta-4,6-dienoic acid can be achieved through several methods. One notable method involves the co-oligomerization of butadiene and carbon dioxide catalyzed by tertiary phosphine-palladium complexes. This reaction is carried out under mild conditions of temperature (70°C) and pressure (100 atm) to yield octadienyl esters of this compound . Another method involves the telomerization of butadiene with carbon dioxide, also catalyzed by phosphine-palladium complexes .
Analyse Des Réactions Chimiques
2-Ethylidenehepta-4,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common reagents used in these reactions include palladium complexes, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas. Major products formed from these reactions include octa-1,3,7-triene and various lactones .
Applications De Recherche Scientifique
2-Ethylidenehepta-4,6-dienoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-ethylidenehepta-4,6-dienoic acid involves its reactivity as a conjugated diene. The compound can participate in Diels-Alder reactions, forming cyclic adducts with dienophiles. Additionally, its interaction with palladium complexes facilitates various catalytic processes, including co-oligomerization and telomerization .
Comparaison Avec Des Composés Similaires
2-Ethylidenehepta-4,6-dienoic acid can be compared with similar compounds such as:
2-Vinylhepta-4,6-dienoic acid: Another conjugated diene with similar reactivity but different substitution patterns.
Hepta-4,6-dienoic acid: Lacks the ethylidene group, resulting in different chemical properties and reactivity.
Octa-1,3,7-triene: A product formed from the oxidative addition of the allyl carbon-oxygen bond to palladium species.
Propriétés
Numéro CAS |
61097-41-4 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-ethylidenehepta-4,6-dienoic acid |
InChI |
InChI=1S/C9H12O2/c1-3-5-6-7-8(4-2)9(10)11/h3-6H,1,7H2,2H3,(H,10,11) |
Clé InChI |
AJRODPYVVLJXBT-UHFFFAOYSA-N |
SMILES canonique |
CC=C(CC=CC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14591283.png)
![(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14591284.png)
![N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14591290.png)
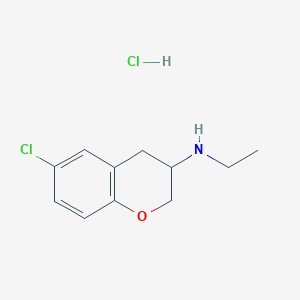

![1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B14591313.png)

![4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14591318.png)

